molecular formula C14H16N2O3S B1684024 Monastrol CAS No. 254753-54-3

Monastrol

Cat. No.: B1684024
CAS No.: 254753-54-3
M. Wt: 292.36 g/mol
InChI Key: LOBCDGHHHHGHFA-LBPRGKRZSA-N
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Description

Introduction to Monastrol as a Biochemical Tool

Discovery and Historical Context of this compound

This compound was first identified in 1999 by Thomas U. Mayer in the laboratory of Timothy Mitchison at Harvard University through a chemical screen targeting mitosis-specific phenotypes. Unlike colchicine or taxanes, which directly interfere with microtubule dynamics, this compound was notable for its unique mechanism: selectively inhibiting Eg5, a kinesin responsible for establishing spindle bipolarity. This discovery provided researchers with a tool to decouple microtubule polymerization from motor protein activity, enabling targeted studies on spindle assembly checkpoint (SAC) activation and chromosome segregation.

Early experiments demonstrated that this compound-treated cells arrest in mitosis with monoastral spindles—a radial array of microtubules encircled by condensed chromosomes. Crucially, this arrest was reversible upon drug washout, allowing researchers to synchronize cells in specific mitotic phases without irreversible damage. These properties cemented this compound’s role in foundational studies of kinesin mechanics and checkpoint signaling.

Structural Classification and Nomenclature

This compound belongs to the dihydropyrimidine (DHPM) class of heterocyclic compounds, characterized by a partially saturated pyrimidine ring. Its systematic IUPAC name is ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The molecule features:

  • A dihydropyrimidine core with a thioxo group at position 2.
  • A 3-hydroxyphenyl substituent at position 4.
  • An ethyl ester group at position 5.
Table 1: Key Chemical Properties of this compound
Property Value
Molecular Formula C₁₄H₁₆N₂O₃S
Molecular Weight 292.35 g/mol
CAS Number 254753-54-3
Stereochemistry (S)-enantiomer (active form)
Solubility Soluble in DMSO (100 mg/mL)

The (S)-enantiomer exhibits potent Eg5 inhibition (IC₅₀ = 14 μM), while the (R)-enantiomer is inactive, underscoring the role of stereochemistry in its function. Structural studies reveal that this compound binds to a hydrophobic pocket near Eg5’s nucleotide-binding domain, inducing conformational changes that impair microtubule binding.

Role in Mitotic Kinesin Inhibition Research

This compound’s primary target, Eg5, is a plus-end-directed kinesin essential for crosslinking and sliding antiparallel microtubules during spindle assembly. By inhibiting Eg5, this compound disrupts the force balance required for spindle bipolarity, leading to monopolar spindle formation.

Mechanism of Action:
  • Allosteric Inhibition : this compound binds to Eg5’s loop L5, stabilizing a conformation that reduces microtubule affinity and impedes ATP hydrolysis.
  • Reversible ATPase Modulation : Presteady-state kinetics show this compound slows ADP release and promotes ATP re-synthesis, stalling the motor in a nonproductive state.
  • Checkpoint Activation : Monoastral spindles induce SAC signaling via Mad2 localization to syntelic kinetochores, prolonging mitotic arrest.
Table 2: Key Findings from Eg5 Inhibition Studies
Study System Major Insight Citation
HeLa Cells This compound induces SAC-dependent apoptosis
Xenopus Egg Extracts Inhibits bipolar spindle assembly reversibly
Kinetic Analysis Stabilizes Eg5-ADP-monastrol ternary complex

This compound has also facilitated drug discovery, serving as a scaffold for designing MDM2 inhibitors in cancer therapy. Its utility extends to live-cell imaging, where it enables real-time observation of spindle disassembly and force generation.

Properties

CAS No.

254753-54-3

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1

InChI Key

LOBCDGHHHHGHFA-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Appearance

Solid powder

Other CAS No.

254753-54-3

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monastrol

Origin of Product

United States

Preparation Methods

Standard Acid-Catalyzed Protocol

The classical Biginelli reaction for Monastrol synthesis employs hydrochloric acid (HCl) as a Brønsted acid catalyst in ethanol under reflux conditions. A typical procedure involves heating equimolar quantities of ethyl acetoacetate (10 mmol), 3-hydroxybenzaldehyde (10 mmol), and thiourea (12 mmol) with 10 mol% HCl at 80°C for 8–12 hours. This method yields 40–55% crude product, requiring subsequent recrystallization from ethyl acetate to achieve >95% purity. Kinetic studies reveal second-order dependence on aldehyde and β-ketoester concentrations, with thiourea acting as both reactant and weak base to neutralize HCl during the reaction.

Solvent-Free Modifications

Recent adaptations eliminate solvents to enhance atom economy and reduce waste generation. Erbium trichloride hexahydrate (ErCl3·6H2O) demonstrates exceptional catalytic efficiency in solvent-free systems, achieving 82% yield within 4 hours at 100°C under atmospheric pressure. The lanthanide catalyst facilitates both imine formation and cyclocondensation steps through Lewis acid activation of carbonyl groups. Comparative studies show ErCl3·6H2O outperforms conventional HCl catalysis by reducing side-product formation from 18% to <5%.

Microwave-Assisted Synthesis

Sealed-Vessel Microwave Reactor Design

Pioneered by Kappe and coworkers, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. A representative protocol uses a CEM Discover monomode reactor operating at 150°C with 300 W irradiation power. Reactants combine in a 10:10:12 molar ratio (ethyl acetoacetate:3-hydroxybenzaldehyde:thiourea) with 5 mol% p-toluenesulfonic acid (PTSA) in ethanol, achieving 86% isolated yield after 30 minutes. Microwave dielectric heating accelerates the rate-determining cyclocondensation step by 14-fold compared to conventional heating.

Continuous Flow Microwave Systems

Scale-up challenges in batch microwave reactors led to the development of continuous flow systems. A tubular reactor with 50 mL/min flow rate maintains 160°C residence temperature, producing 92 g/h of this compound at 78% conversion efficiency. This method eliminates hot-spot formation and enables real-time reaction monitoring through integrated UV-Vis spectroscopy.

Catalytic Innovations in this compound Synthesis

Lewis Acid Catalysts

Table 1 compares catalytic performance across eight Lewis acid systems:

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%)
ErCl3·6H2O 5 100 4 82
FeCl3 10 80 4 93
CuCl2 10 80 4 88
Zn(OTf)2 5 100 3 85
Yb(OTf)3 5 100 3 89

Iron(III) chloride emerges as the most effective Lewis catalyst, delivering 93% yield under solvent-free conditions. Mechanistic studies attribute this superiority to Fe³⁺'s strong oxophilicity, which polarizes carbonyl groups and stabilizes the cyclic transition state.

Brønsted Acid Catalysts

Trifluoroacetic acid (TFA) demonstrates unique advantages in Brønsted acid-catalyzed reactions. At 5 mol% loading in acetonitrile, TFA achieves 89% yield in 6 hours through dual hydrogen-bond activation of thiourea and ethyl acetoacetate. Solid acid catalysts like sulfonated graphene oxide (SGO) enable catalyst recycling, maintaining 83% yield over five cycles without significant activity loss.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use entirely by utilizing mechanical energy to drive the Biginelli reaction. A Retsch MM400 mixer mill operating at 30 Hz with 10 mm stainless steel balls completes the reaction in 45 minutes, yielding 78% this compound with 0.5 g scale per batch. This method reduces energy consumption by 67% compared to conventional heating.

Biocatalytic Routes

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the Biginelli reaction in deep eutectic solvents (DES). A choline chloride/urea DES system at 50°C produces this compound with 62% enantiomeric excess (ee) over 24 hours, demonstrating potential for asymmetric synthesis. While yields remain modest (55%), this approach provides a template for enzyme engineering toward industrial biocatalysis.

Purification and Isolation Techniques

Precipitation/Filtration Protocols

Microwave-synthesized this compound benefits from simplified purification due to reduced dimerization byproducts. Adding ice-cold ethanol (5 mL per gram crude) precipitates 76% pure product after vacuum filtration, with HPLC analysis showing <3% impurities. This represents a 40% reduction in purification time compared to column chromatography.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate 3:1) remains the gold standard for analytical-scale purification, yielding 99.5% pure this compound. Preparative HPLC using a C18 column (acetonitrile/water 55:45) achieves 98% recovery on multi-gram scales, albeit with higher solvent consumption.

Industrial-Scale Production Considerations

Continuous Manufacturing

A pilot-scale continuous stirred tank reactor (CSTR) system processes 50 kg/day using FeCl3 catalysis in ethanol-water (9:1). In-line PAT tools monitor reaction progression through FTIR spectroscopy at 1680 cm⁻¹ (C=O stretch), enabling real-time yield optimization to 89% ± 2%.

Waste Management Strategies

Solvent recovery units coupled with microwave reactors achieve 95% ethanol recycling efficiency. Solid waste analysis shows FeCl3-based processes generate 0.8 kg waste/kg product versus 1.2 kg for HCl-catalyzed methods, favoring Lewis acid systems for large-scale applications.

Analytical Characterization Benchmarks

Spectroscopic Standards

¹H NMR (400 MHz, DMSO-d6): δ 1.10 (t, J = 7.1 Hz, 3H), 2.28 (s, 3H), 3.45 (dd, J = 12.3, 4.1 Hz, 1H), 5.12 (d, J = 3.3 Hz, 1H), 5.72 (s, 1H), 6.72–7.15 (m, 4H), 9.45 (s, 1H), 10.21 (s, 1H). LC-MS (ESI+): m/z 293.08 [M+H]⁺.

Purity Assessment

USP monograph standards require <0.15% total impurities by HPLC (210 nm), with specified limits for residual solvents (<500 ppm ethanol) and heavy metals (<10 ppm).

Chemical Reactions Analysis

Reactions to Form Monastrol Derivatives

This compound can be modified to create various derivatives through different chemical reactions:

  • Synthesis of Ethyl Pyrimidine-5-Carboxylate Derivatives: this compound can be used to synthesize ethyl 1,6-dihydro-6-(3-hydroxy-phenyl)-1,4-dimethyl-2-(methylthio) pyrimidine-5-carboxylate (M4) and ethyl 1,6-dihydro-6-(3-methoxyphenyl)-1,4-dimethyl-2-(methylthio) pyrimidine-5-carboxylate (M5) . This involves reacting this compound or its derivative M1 with potassium carbonate and methyl iodide in DMF, followed by stirring at room temperature and recrystallization from ethanol .

  • Synthesis of Tetrahydro-Thioxopyrimidine-5-Carboxylic Acid (M6): A solution of NaOH is added to this compound in methanol, and the mixture is heated and stirred. After completion, the solvent is removed, and the residue is added to ice-cold water and extracted with chloroform. The aqueous layer is then acidified to pH 2 using HCl and extracted with ethyl acetate to yield 1,2,3,4-tetrahydro-4-(3-hydroxy- phenyl) -6 - methyl- 2- thioxopyrimidine-5- carboxylic acid (M6) .

Mechanism of Action and Biological Activity

This compound is known for its specific inhibition of Eg5, a member of the Kinesin-5 family, which arrests cells in mitosis . Some evidence supports that this compound weakens the interaction of the motor kinesin Eg5 and the mitotic machinery .

Spectral Data for this compound

The spectral details for this compound are as follows :

  • Yield: 65%

  • Form: Pale yellow powder

  • Melting Point: 185-187 °C

  • Chemical Formula: C14H16N2O3S

  • IR Vmax cm-1: 3308 (O-H and N-H str.), 3184 (C-H str. aromatic), 2981 (C-H str. aliphatic), 1667 (C=O str.), 1574 (Ar. C=C str.), 1471 (C-H bend.), 1279 (C-N str.), 1191 (C=S str.)

  • 1HNMR (DMSO-d6) δ ppm: Detailed spectral data available in the reference .

Scientific Research Applications

Anticancer Properties

Monastrol has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various tumor cell lines, including HeLa and HepG2 cells. The induction of apoptosis is associated with the activation of the spindle assembly checkpoint, which is crucial for maintaining genomic integrity during cell division .

Case Studies

  • HepG2/C3A Cells : A study demonstrated that this compound significantly reduced cell proliferation and induced DNA damage in HepG2/C3A cells. The compound also upregulated cytochrome P450 family 1 subfamily A member 1 (CYP1A1) mRNA levels, suggesting a potential bioactivation pathway that enhances its antiproliferative effects .
  • HeLa Cells : In HeLa cells, this compound treatment resulted in a characteristic mitotic arrest with rosette-like configurations of condensed chromosomes. The study showed that this arrest was accompanied by apoptosis, evidenced by the cleavage of poly(ADP-ribose) polymerase, a key marker in apoptotic signaling .

Comparative Studies

This compound's efficacy has been compared with its analogs, such as oxothis compound. Research indicates that this compound exhibits greater antiproliferative activity than oxothis compound due to its ability to induce DNA damage and activate apoptotic pathways more effectively .

Pharmacological Applications

Beyond its anticancer applications, this compound has shown promise in enhancing axon regeneration when combined with other treatments. In studies involving nerve injury models, the combination of this compound with chondroitinase ABC (ChABC) significantly improved axonal growth compared to controls .

Summary of Findings

Application Description Cell Lines/Models
Anticancer TherapyInduces apoptosis and mitotic arrest via Eg5 inhibitionHeLa, HepG2/C3A
Axon RegenerationEnhances regeneration when combined with ChABCNerve injury models
Mechanistic StudiesAllosteric inhibition of Eg5 leading to disrupted spindle formationIn vitro studies

Comparison with Similar Compounds

Key Research Findings and Implications

  • Clinical Potential: While this compound’s low potency limits clinical use, derivatives like dimethylenastron and LaSOM 65 offer improved efficacy and specificity .
  • SAR Insights : The 3-hydroxyl group and thioxo moiety are indispensable for activity, guiding rational drug design .

Biological Activity

Monastrol is a synthetic compound known for its role as an inhibitor of the mitotic kinesin Eg5, which is crucial for spindle assembly during cell division. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

This compound operates primarily by inhibiting the activity of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. By binding to Eg5, this compound prevents ATP hydrolysis necessary for the motor's function, leading to the formation of monoastral spindles instead of bipolar spindles. This results in cell cycle arrest at the mitotic phase without affecting earlier phases (S and G2) or centrosome duplication .

Key Findings:

  • Monoastral Spindle Formation : Cells treated with this compound exhibit monoastral spindles characterized by a radial array of microtubules surrounding a ring of chromosomes .
  • Mitotic Arrest : The arrest caused by this compound is reversible, allowing cells to resume normal division upon removal of the compound .
  • Spindle Assembly Checkpoint Activation : this compound-treated cells show localization of Mad2, indicating activation of the spindle assembly checkpoint despite microtubule attachment at kinetochores .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. It has been shown to induce apoptosis in tumor cells and inhibit cell proliferation across multiple cancer cell lines.

In Vitro Studies:

  • Cytotoxic Effects : this compound exhibited cytotoxicity with an MG-MID value of 43.16% against HeLa cells and notable growth inhibition in non-small-cell lung cancer (NCI-H522) and breast cancer (MDA-MB-468) cells .
  • Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in NCI-H522 cells, confirming its role in disrupting normal cell cycle progression .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms underlying this compound's biological activity:

StudyFindings
Mayer et al. (1999)Discovered this compound as a selective inhibitor of Eg5, demonstrating its effects on spindle assembly and mitotic arrest .
Hanif et al. (2020)Showed that this compound-loaded mesoporous silica nanoparticles enhanced drug delivery and cytotoxicity against HeLa cells in vitro .
Xu et al. (2018)Investigated this compound's effects on axonal regeneration following spinal cord injury, suggesting broader therapeutic applications beyond cancer .
Zhang et al. (2006)Reported that this compound induces apoptosis in tumor cells independent of critical spindle checkpoint components .

Challenges and Future Directions

Despite its promising biological activities, this compound faces challenges related to its pharmacological properties. These include poor solubility, low bioavailability, and a short half-life, which limit its development as a therapeutic agent. Recent advancements in drug delivery systems, such as nanoparticle carriers, aim to enhance the efficacy and targeting capabilities of this compound .

Potential Solutions:

  • Nanoparticle Drug Delivery : Utilizing mesoporous silica nanoparticles to improve solubility and controlled release could enhance therapeutic outcomes .
  • Hybrid Compounds : Development of this compound derivatives or hybrids may improve its pharmacokinetic profile while retaining biological activity against cancer cells .

Q & A

Q. How can researchers validate this compound’s in vivo efficacy while addressing pharmacokinetic limitations?

  • Methodological Answer: Pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft mice optimizes dosing schedules. Intravenous formulations with cyclodextrin-based solubility enhancers improve bioavailability, while intravital imaging monitors tumor mitotic arrest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.